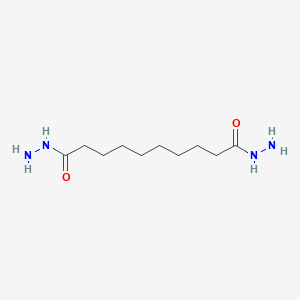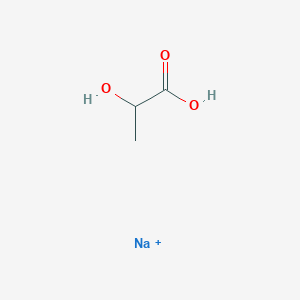
3,3'-ジメチルベンジジン二塩酸塩
概要
説明
3,3'-Dimethylbenzidine dihydrochloride (3,3'-DMB) is a chemical compound used in a variety of scientific applications, including molecular biology, biochemistry, and biotechnology. It is a derivative of benzidine, a compound that is widely used in the production of azo dyes. 3,3'-DMB is a powerful oxidizing agent and is used for a variety of biochemical and physiological experiments. It is also used in the synthesis of fluorescent dye molecules and in the preparation of a variety of biochemical assays.
科学的研究の応用
染料および顔料の製造
3,3'-ジメチルベンジジン二塩酸塩は、染料および顔料の製造における中間体として使用されます . これは、繊維、皮革、プラスチック、ゴム、および紙を着色するために使用されます .
血液、金、および塩素の検出
この化合物は、血液、金、および塩素の検出のための試薬として使用されます .
ウレタン樹脂の硬化剤
3,3'-ジメチルベンジジン二塩酸塩は、ウレタン樹脂の硬化剤としても使用されます .
ポリウレタンの成分
接着剤での使用
この化合物は、接着剤で使用するために、o-ジアニシジンジイソシアネートの製造に使用されます .
金属検出のための試験物質
3,3'-ジメチルベンジジン二塩酸塩は、金属の検出のための試験物質として使用されます .
発がん性研究
この化合物は、実験動物の発がん性研究で使用されます . これは、2種類のげっ歯類で、いくつかの異なる組織部位で腫瘍を引き起こすことが判明しています .
環境曝露研究
Safety and Hazards
3,3’-Dimethylbenzidine dihydrochloride is a suspected carcinogen with experimental carcinogenic data . When heated to decomposition, it emits very toxic fumes of HCl and NOx . If you spill this chemical, you should dampen the solid spill material with water, then transfer the dampened material to a suitable container . You should keep this material in a tightly-closed container under an inert atmosphere and store it under refrigeration .
作用機序
Target of Action
3,3’-Dimethylbenzidine dihydrochloride is an aromatic amine that primarily targets various tissues in the body. Studies have shown that it causes tumors in rats at numerous tissue sites, including the Zymbal gland, liver, skin, preputial and clitoral glands, and large intestine .
Mode of Action
It is known that the compound interacts with its targets, leading to the formation of benign and/or malignant tumors . The compound’s carcinogenicity is based on sufficient evidence from studies in experimental animals .
Biochemical Pathways
It is known that the compound’s interaction with its targets leads to the formation of tumors, indicating that it may disrupt normal cell growth and division processes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,3’-Dimethylbenzidine dihydrochloride is limited. It is known that the compound is slightly soluble in water and soluble in ethanol, ether, and dilute acids This suggests that it may be readily absorbed and distributed in the body
Result of Action
The primary result of the action of 3,3’-Dimethylbenzidine dihydrochloride is the formation of benign and/or malignant tumors in various tissues. In rats, it has been shown to cause tumors in the Zymbal gland, liver, skin, preputial and clitoral glands, and large intestine .
Action Environment
The action, efficacy, and stability of 3,3’-Dimethylbenzidine dihydrochloride can be influenced by various environmental factors. For instance, it is known to be air sensitive . Additionally, the compound is stable at normal temperatures and pressures , suggesting that changes in these parameters could potentially affect its action
生化学分析
Cellular Effects
3,3’-Dimethylbenzidine dihydrochloride has been shown to cause tumors in rats at numerous tissue sites . It has been observed to cause benign and/or malignant tumors of the Zymbal gland, liver, skin, preputial and clitoral glands, and large intestine in rats of both sexes . In males, it also caused cancer of the small intestine and benign lung tumors, and in females, it also caused mammary-gland cancer and benign or malignant oral-cavity tumors .
Molecular Mechanism
It is known to cause tumors in rats, suggesting that it may interact with cellular DNA or other critical biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Dimethylbenzidine dihydrochloride have been observed to change over time. For example, it has been shown to cause tumors in rats after chronic exposure .
Dosage Effects in Animal Models
The effects of 3,3’-Dimethylbenzidine dihydrochloride have been observed to vary with dosage in animal models. For example, it has been shown to cause tumors in rats at numerous tissue sites .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3,3'-Dimethylbenzidine dihydrochloride can be achieved through a series of chemical reactions starting from readily available starting materials.", "Starting Materials": [ "2-nitro-p-xylene", "Sodium borohydride", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reduction of 2-nitro-p-xylene with sodium borohydride in the presence of sulfuric acid to obtain 3,3'-dimethylbenzidine", "Step 2: Diazotization of 3,3'-dimethylbenzidine with sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 3: Coupling of the diazonium salt with 3,3'-dimethylbenzidine to form the desired product, 3,3'-Dimethylbenzidine dihydrochloride" ] } | |
CAS番号 |
612-82-8 |
分子式 |
C14H17ClN2 |
分子量 |
248.75 g/mol |
IUPAC名 |
4-(4-amino-3-methylphenyl)-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;/h3-8H,15-16H2,1-2H3;1H |
InChIキー |
YRSOHTBCCGDLSN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl.Cl |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl |
その他のCAS番号 |
60410-99-3 612-82-8 |
物理的記述 |
3,3' -dimethylbenzidine dihydrochloride is a light tan powder. (NTP, 1992) |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
関連するCAS |
119-93-7 (Parent) |
溶解性 |
10 to 50 mg/mL at 72° F (NTP, 1992) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the toxicological concerns surrounding 3,3'-dimethylbenzidine dihydrochloride?
A: 3,3'-dimethylbenzidine dihydrochloride (DMB) raises significant toxicological concerns due to its classification as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) []. Numerous studies demonstrate its carcinogenicity in animal models. In a 14-month study on F344/N rats, DMB administered through drinking water led to the development of both benign and malignant tumors in various organs, including the skin, liver, oral cavity, intestines, and lungs []. Notably, even at lower doses, the compound induced preneoplastic lesions and exacerbated nephropathy []. These findings, coupled with its structural similarity to the known human carcinogen benzidine, necessitate careful consideration of its potential risks [].
Q2: How does 3,3'-dimethylbenzidine dihydrochloride exert its carcinogenic effects?
A: While the exact mechanism of DMB's carcinogenicity isn't fully elucidated, research suggests it acts as a genotoxic carcinogen, directly damaging DNA. Studies show that DMB is mutagenic in Salmonella typhimurium strain TA98 in the presence of metabolic activation []. This indicates that metabolic processes transform DMB into reactive metabolites capable of interacting with and altering DNA structure, ultimately contributing to cancer development. Further evidence comes from its ability to induce sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells without metabolic activation []. These findings strongly suggest that DMB, potentially through its metabolites, disrupts DNA integrity and contributes to carcinogenesis.
Q3: What is the significance of the genetic toxicology studies conducted on 3,3'-dimethylbenzidine dihydrochloride?
A: The genetic toxicology studies on DMB provide critical insights into its potential to cause mutations and chromosomal damage, key events in cancer development. The positive results in the Ames test using Salmonella typhimurium strain TA98 with metabolic activation demonstrate that DMB can induce gene mutations [, ]. Similarly, its ability to cause sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells, both with and without metabolic activation, further underscores its genotoxic potential []. These findings, coupled with observations of sex-linked recessive lethal mutations in Drosophila melanogaster exposed to DMB [], provide strong evidence of its mutagenic properties and support its classification as a probable human carcinogen.
Q4: What are the occupational health implications of 3,3'-dimethylbenzidine dihydrochloride exposure?
A: Occupational exposure to DMB, primarily occurring during the production and use of pigments, poses considerable health risks to workers []. The compound is readily absorbed through inhalation and skin contact, potentially leading to harmful internal exposure []. Given its carcinogenic properties observed in animal studies [, ], minimizing workplace exposure is paramount. Implementing strict safety protocols, including the use of appropriate personal protective equipment and ensuring adequate ventilation in handling areas, is crucial to safeguard worker health. Regular monitoring of workplace air and surface contamination levels is also essential to ensure compliance with established occupational exposure limits and mitigate potential health risks.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



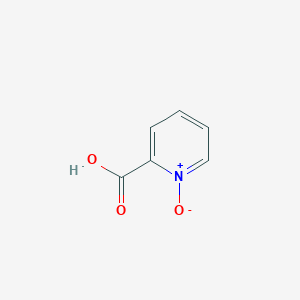
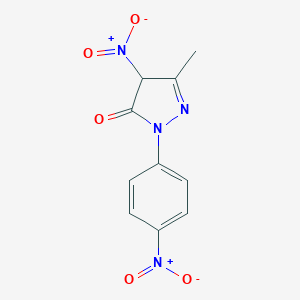
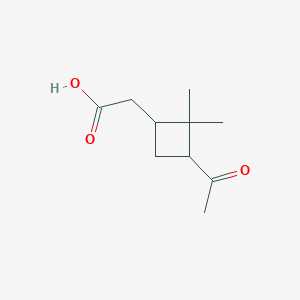
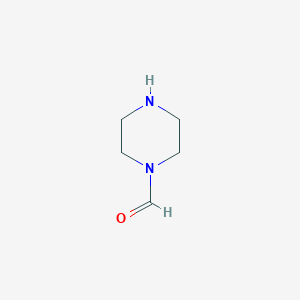
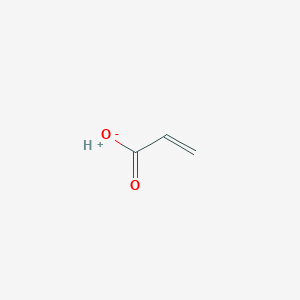

![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)
